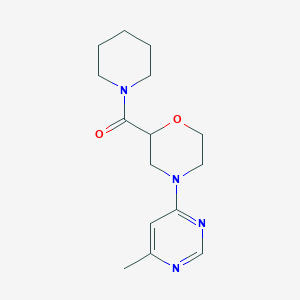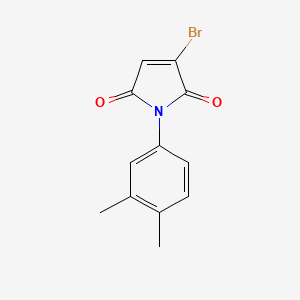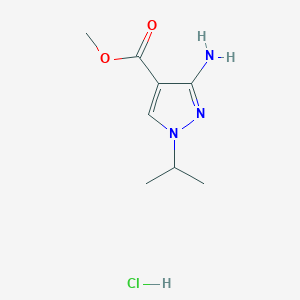![molecular formula C15H12FN3S B12222838 3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B12222838.png)
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a fluoro-phenyl group and a phenyl group. The presence of the fluoro-phenyl group imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imidate, which then cyclizes to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The triazine ring can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with various substituents on the phenyl ring.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered ring structures.
Scientific Research Applications
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The presence of the fluoro-phenyl group enhances its binding affinity to these targets, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Fluorinated Triazines: Triazines with fluorine atoms in different positions.
Phenyl-Substituted Triazines: Triazines with phenyl groups in various configurations
Uniqueness
3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to the specific combination of fluoro-phenyl and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12FN3S |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20) |
InChI Key |
GPXJNZDFBUFVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B12222760.png)

![4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222776.png)
![4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B12222781.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12222787.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12222791.png)
![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12222794.png)
![1-(2-Ethoxyphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone](/img/structure/B12222801.png)
![4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B12222808.png)
![3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12222818.png)
![6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B12222822.png)

![5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12222837.png)
